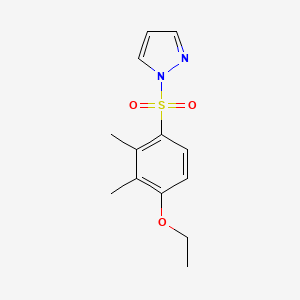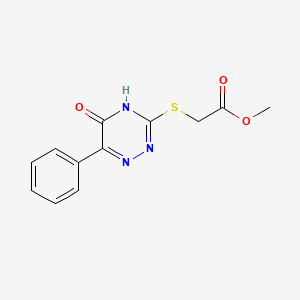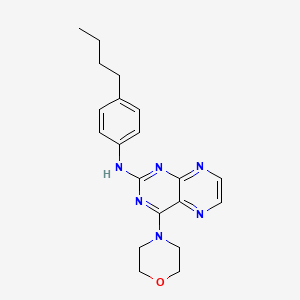![molecular formula C20H18F3N3O2S B12203543 [4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B12203543.png)
[4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a benzothiazole ring substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and benzothiazole intermediates. The piperazine intermediate is synthesized by reacting 2-methoxyphenylamine with piperazine under controlled conditions. The benzothiazole intermediate is prepared by reacting 2-aminobenzothiazole with trifluoromethylating agents.
The final step involves the coupling of the piperazine and benzothiazole intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for the coupling step, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving G-protein-coupled receptors (GPCRs).
Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated signaling pathways. This can lead to various physiological effects, including vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension management.
Uniqueness
[4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C20H18F3N3O2S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone |
InChI |
InChI=1S/C20H18F3N3O2S/c1-28-16-5-3-2-4-15(16)25-8-10-26(11-9-25)18(27)13-6-7-14-17(12-13)29-19(24-14)20(21,22)23/h2-7,12H,8-11H2,1H3 |
InChI Key |
WAZXPQYOYFUQCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=C(S4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2Z)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12203472.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B12203483.png)
![3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12203490.png)
![[(4-Bromo-3-butoxyphenyl)sulfonyl]dimethylamine](/img/structure/B12203509.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B12203514.png)
![4-tert-butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12203516.png)
![Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine](/img/structure/B12203517.png)
![5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12203518.png)
![5-tert-butyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12203531.png)
![7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12203534.png)


![N-(4-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B12203558.png)
